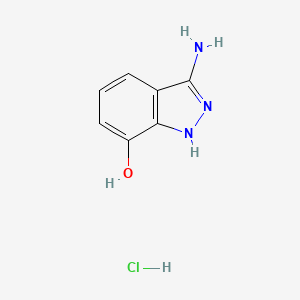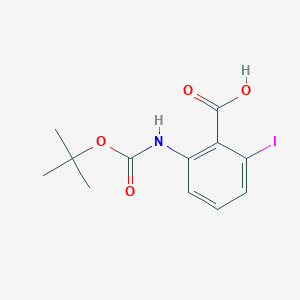
2-((tert-Butoxycarbonyl)amino)-6-iodobenzoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((tert-Butoxycarbonyl)amino)-6-iodobenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and an iodine atom attached to a benzoic acid core. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. The iodine atom in the compound makes it a valuable intermediate for various organic transformations, including cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-6-iodobenzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-6-iodobenzoic acid can undergo various types of reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, such as Suzuki-Miyaura cross-coupling.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Substitution Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Deprotection Reactions: Trifluoroacetic acid, hydrochloric acid in ethyl acetate, or oxalyl chloride in methanol can be used for Boc deprotection.
Major Products Formed
Substitution Reactions: The major products are typically biaryl compounds when using Suzuki-Miyaura coupling.
Deprotection Reactions: The major product is the free amine after Boc removal.
Wissenschaftliche Forschungsanwendungen
2-((tert-Butoxycarbonyl)amino)-6-iodobenzoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-6-iodobenzoic acid primarily involves its role as an intermediate in organic synthesis. The Boc group protects the amino functionality, allowing selective reactions at other sites. The iodine atom facilitates cross-coupling reactions, enabling the formation of new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((tert-Butoxycarbonyl)amino)-3-iodobenzoic acid
- 2-((tert-Butoxycarbonyl)amino)-4-iodobenzoic acid
- 2-((tert-Butoxycarbonyl)amino)-5-iodobenzoic acid
Uniqueness
2-((tert-Butoxycarbonyl)amino)-6-iodobenzoic acid is unique due to the position of the iodine atom, which can influence the reactivity and selectivity of the compound in various chemical reactions. The specific positioning of functional groups can lead to different reaction pathways and products compared to its isomers .
Eigenschaften
Molekularformel |
C12H14INO4 |
|---|---|
Molekulargewicht |
363.15 g/mol |
IUPAC-Name |
2-iodo-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C12H14INO4/c1-12(2,3)18-11(17)14-8-6-4-5-7(13)9(8)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) |
InChI-Schlüssel |
QIIZFWZEPNZXRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)I)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Copper, [(|C2-1,2-ethynediyl)bis[trimethylsilane]](1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-|EO2,|EO4)-](/img/structure/B13123542.png)
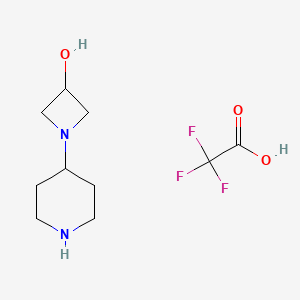
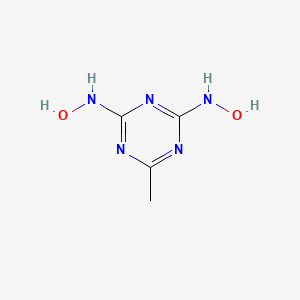
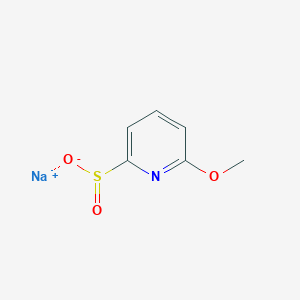
![7-Methyl-5H-oxazolo[3,2-c]pyrimidin-5-imine](/img/structure/B13123567.png)
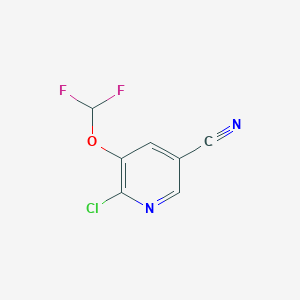
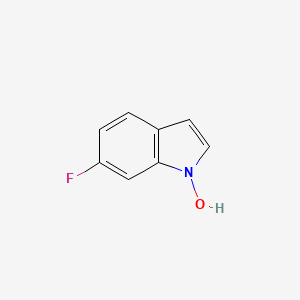
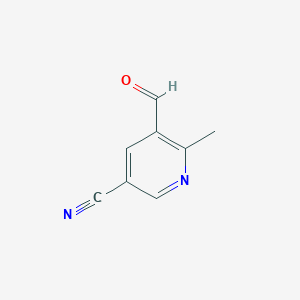
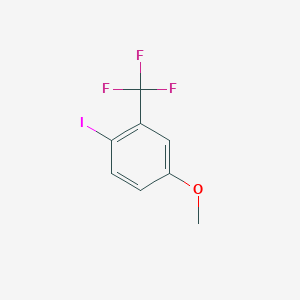
![Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B13123592.png)

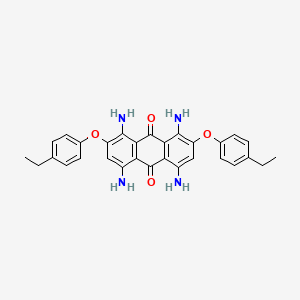
![3-(6-Fluoro-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl)-4-imidazo[1,2-a]pyridin-3-ylpyrrole-2,5-dione;dihydrochloride](/img/structure/B13123618.png)
